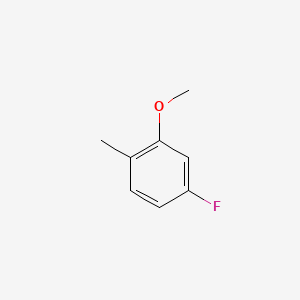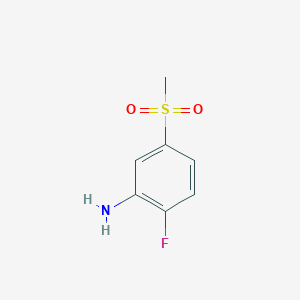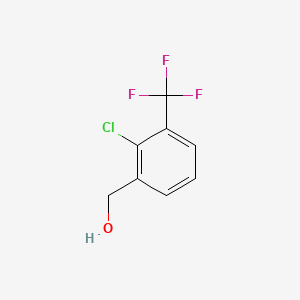
2-Chloro-3-(trifluoromethyl)benzyl alcohol
Übersicht
Beschreibung
2-Chloro-3-(trifluoromethyl)benzyl alcohol, also known as 2-CF3-benzyl alcohol, is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a colorless liquid with a boiling point of 64.7 °C and a melting point of -36.2 °C. 2-CF3-benzyl alcohol is a versatile intermediate that is used in the synthesis of several pharmaceuticals and other compounds. It has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“2-Chloro-3-(trifluoromethyl)benzyl alcohol” is used in the synthesis of various chemical compounds . It’s a versatile reagent that can be used to introduce the 2-chloro-3-(trifluoromethyl)phenyl group into a wide range of molecules .
Pharmaceutical Applications
Compounds containing the trifluoromethyl (TFM, -CF3) group, like “2-Chloro-3-(trifluoromethyl)benzyl alcohol”, have been found in many FDA-approved drugs over the past 20 years . The TFM group is considered a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .
Mass Spectroscopy
In the field of mass spectroscopy, “2-Chloro-3-(trifluoromethyl)benzyl alcohol” has been found to enhance the charging of myoglobin noncovalent complex during electrospray ionization . This suggests that it could be used as a reagent to improve the detection and analysis of certain proteins in mass spectrometry .
Eigenschaften
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUXXVLMXCHGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380775 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)benzyl alcohol | |
CAS RN |
261763-20-6 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


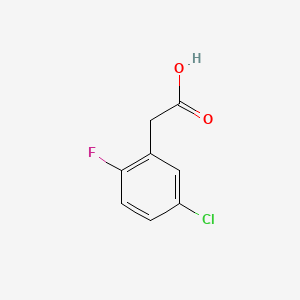




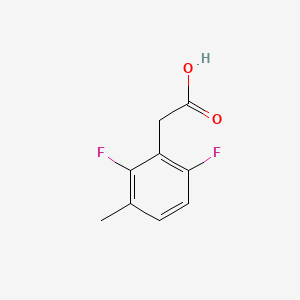

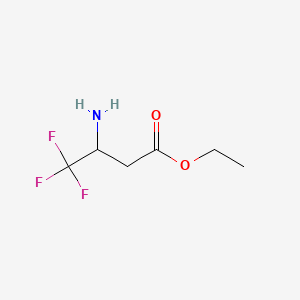

![4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride](/img/structure/B1350579.png)

